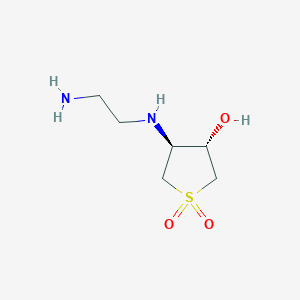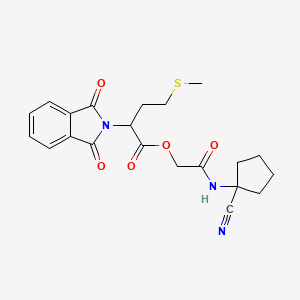
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate is a complex organic compound that features multiple functional groups, including a cyanocyclopentyl group, an oxoethyl group, a dioxoisoindolinyl group, and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate typically involves multi-step organic reactions. The starting materials might include cyclopentanone, phthalimide, and methylthiobutanoic acid. The synthesis could involve:
- Formation of the cyanocyclopentyl group through a nucleophilic substitution reaction.
- Coupling of the oxoethyl group via an esterification reaction.
- Introduction of the dioxoisoindolinyl group through a condensation reaction.
- Attachment of the methylthio group via a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The cyanocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions.
Medicine: As a potential drug candidate for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.
類似化合物との比較
Similar Compounds
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C21H23N3O5S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C21H23N3O5S/c1-30-11-8-16(24-18(26)14-6-2-3-7-15(14)19(24)27)20(28)29-12-17(25)23-21(13-22)9-4-5-10-21/h2-3,6-7,16H,4-5,8-12H2,1H3,(H,23,25) |
InChIキー |
YNVOWDJRRUPQHE-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)OCC(=O)NC1(CCCC1)C#N)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


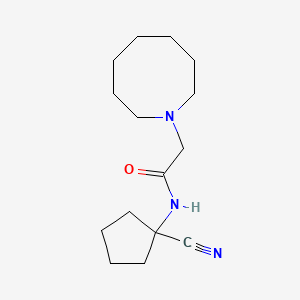
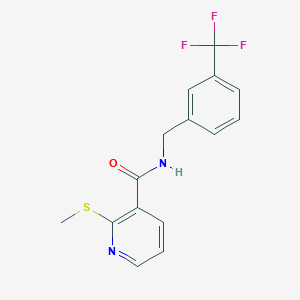

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
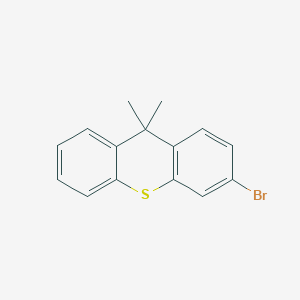
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
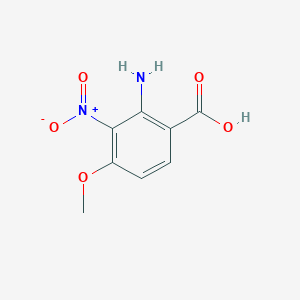
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)

![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
